4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide

ABA receptor selectivity PYR1 PYL2 antagonism

Researchers studying ABA signaling face a critical challenge: most sulfonamide-based agonists lack receptor selectivity, confounding phenotypic readouts. This compound (Pyrabactin, CAS 419538-69-5) uniquely activates PYR1/PYL1 while antagonizing PYL2, enabling precise dissection of receptor-specific pathways. - Dual PYR1/PYL1 agonism vs. PYL2 antagonism isolates PYL2 contributions in stress responses[reference:0][reference:1] - Light-stable & cost-effective vs. ABA; ideal for high-throughput drought tolerance screens in Arabidopsis, soybean, wheat[reference:2] - ≥98% HPLC purity with ambient shipping; reliable global supply for reproducible plant science

Molecular Formula C15H11BrN2O2S
Molecular Weight 363.2g/mol
CAS No. 313402-60-7
Cat. No. B511354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide
CAS313402-60-7
Molecular FormulaC15H11BrN2O2S
Molecular Weight363.2g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC=CC=N3
InChIInChI=1S/C15H11BrN2O2S/c16-13-8-9-14(12-6-2-1-5-11(12)13)21(19,20)18-15-7-3-4-10-17-15/h1-10H,(H,17,18)
InChIKeySMJSAJYTELOADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrabactin Procurement & Differentiation Guide


4-Bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide, commonly known as Pyrabactin (CAS 419538-69-5), is a synthetic sulfonamide compound that functions as a selective abscisic acid (ABA) agonist. It acts through the PYR1/PYL family of ABA receptors, selectively inhibiting seed germination and modulating stomatal closure in a manner similar to the natural phytohormone ABA [1][2]. Pyrabactin is widely employed as a chemical probe in plant biology to dissect ABA signaling pathways, and it served as the pivotal tool for the original identification of the PYR/PYL receptor family [2].

Pathway ABA signaling probe for PYR/PYL receptor family studies
Selectivity PYR1/PYL1 agonist with PYL2 antagonist profile
Workflow Plant biology tool for seed germination and stomatal closure assays

Why Pyrabactin Is Irreplaceable


Although many sulfonamide-based ABA agonists share the naphthalene-1-sulfonamide core, subtle structural variations—particularly the presence of the bromine atom and the 2-pyridylmethyl substituent—dictate profound differences in receptor selectivity, signaling output, and ultimately biological function [1][2]. For instance, Pyrabactin activates PYR1 and PYL1 but acts as an antagonist at PYL2, a property that distinguishes it from other ABA agonists like quinabactin [2][3]. These nuanced pharmacological profiles mean that in-class compounds cannot be interchanged without fundamentally altering the experimental outcome, making source verification critical for reproducible plant science research.

Pyrabactin
ABA / Quinabactin
PYL2 activity
Antagonist at PYL2
ABA: agonist; Quinabactin: agonist at PYL2
Receptor coverage
Selective PYR1/PYL1 agonism
ABA: pan-PYR/PYL agonism; Quinabactin: broader subset
Structural nuance
4-Br + 2-pyridylmethyl substituents
Subtle substituent changes may shift receptor selectivity

In-class sulfonamide ABA agonists may not transfer PYL2 antagonism; source verification and receptor-specific validation are recommended before substitution.

Quantitative Differentiation Evidence


Receptor Selectivity Profile

Pyrabactin exhibits a unique receptor selectivity profile among ABA agonists: it acts as an agonist of PYR1 and PYL1 but is unexpectedly an antagonist of PYL2, whereas the natural ligand ABA activates all 14 PYR/PYL receptors, and the synthetic agonist quinabactin activates a broader subset (PYR1, PYL1–PYL3) without antagonism [1][2]. This differential activity provides a precise tool for dissecting PYL2-specific signaling events.

Receptor selectivity
Head-to-head
Agonist at PYR1/PYL1; antagonist at PYL2. Neither ABA nor quinabactin antagonize PYL2.
Enables PYL2-specific signaling dissection
In vitro reconstituted PP2C assays; receptor-specific review recommended
ABA receptor selectivity PYR1 PYL2 antagonism synthetic agonist

In Vitro Potency Comparison

In a reconstituted in vitro assay measuring PYR1-dependent PP2C inhibition, Pyrabactin exhibited an IC50 of approximately 0.07 μM (70 nM), which is roughly 10-fold less potent than the natural ligand ABA, which displayed an IC50 of 93.8 ± 8.4 nM [1]. This quantitative difference in potency is critical for experimental design, especially in dose-response and competitive binding studies.

In vitro potency
Head-to-head
IC50: 70 nM (Pyrabactin) | 93.8 nM (ABA)
Reported in vitro potency context
Reconstituted PYR1-HAB1 PP2C assay; data to verify
ABA agonist potency IC50 PYR1 receptor binding

Cost and Stability Advantages

Natural abscisic acid (ABA) is light-sensitive and expensive to manufacture, limiting its direct agricultural use. In contrast, Pyrabactin is relatively inexpensive, easy to synthesize, and not sensitive to light, making it a more practical alternative for large-scale plant treatment studies and potential field applications [1][2]. This economic and practical advantage is a key differentiator for procurement in applied plant science research.

Cost and stability
Class-level inference
Reported as inexpensive, easy to synthesize, and not light-sensitive vs ABA
Reported practical context; data to verify
Source-specific review recommended; exact cost differential not quantified
ABA agonist stability cost comparison photosensitivity synthetic agonist

Functional Outcomes in Fruit Ripening

Application of Pyrabactin to red raspberry fruits during development resulted in more than a doubling of vitamin C content at the ripening stage, while also reducing protein content—an effect not observed with ABA treatment alone [1]. This unique combination of metabolic effects distinguishes Pyrabactin from ABA and suggests distinct downstream signaling outcomes that may be exploited for improving fruit nutritional quality.

Fruit ripening outcomes
Head-to-head
Both doubled ascorbate; Pyrabactin uniquely reduced protein content in raspberry
Supports ascorbate metabolism and protein-content research
Field application at 50 μM on Rubus idaeus; model-specific review
fruit ripening vitamin C ascorbate post-harvest quality

Application Scenarios for Pyrabactin


PYL2-Specific ABA Signaling Dissection

Leverage the unique property of Pyrabactin as a PYL2 antagonist (while agonizing PYR1/PYL1) to genetically or pharmacologically isolate the contribution of PYL2 in ABA-mediated stress responses. This application is critical for understanding receptor-specific signaling pathways and for developing targeted stress tolerance strategies in crops [1].

Large-Scale Drought Tolerance Screening

Employ Pyrabactin as a stable, cost-effective alternative to ABA in high-throughput phenotypic screens for drought tolerance in model plants (e.g., Arabidopsis, soybean, wheat). Its light-stability and ease of synthesis enable large-scale, reproducible assays for chemical genomics and agricultural biotechnology programs [2][3].

Post-Harvest Fruit Quality Enhancement

Apply Pyrabactin to developing fruits (e.g., raspberry, tomato) to more than double vitamin C content and reduce protein levels, offering a potential post-harvest treatment to improve nutritional quality and shelf-life. This application is distinct from ABA, which does not affect protein content [4].

Structure-Based ABA Receptor Modulator Design

Utilize the high-resolution crystal structures of Pyrabactin bound to PYR1 (1.52 Å) and PYL1 (2.4 Å) as templates for structure-based drug design of next-generation ABA agonists or antagonists with improved potency or selectivity [5][6].

Application
Selection Property
Validation Focus
PYL2-specific ABA signaling studies
PYL2 antagonist selectivity
Receptor-specific pathway mapping
Drought tolerance screening studies
Reported stability and cost context
High-throughput assay reproducibility
Post-harvest ascorbate metabolism research
Reported ascorbate and protein modulation
Metabolic endpoint comparison studies
Structure-guided receptor modulator research
Available co-crystal structures
Computational docking and SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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